4-Chloro-2-fluoro-5-nitrobenzoic acid
Overview
Description
4-Chloro-2-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is characterized by the presence of chloro, fluoro, and nitro substituents on a benzoic acid core. This compound is typically a white to yellow powder or crystalline solid . It is used in various chemical syntheses and has applications in multiple scientific fields.
Mechanism of Action
Target of Action
Similar compounds like 4-fluoro-2-nitrobenzoic acid have been reported to enhance the binding of insulin to adipocytes , suggesting potential targets could be insulin receptors or related proteins.
Biochemical Pathways
For instance, 2-Fluoro-5-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitrobenzoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the cellular environment .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-fluoro-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The presence of the nitro group in this compound enhances its reactivity, making it a potent substrate for these enzymes. Additionally, this compound can form hydrogen-bonded complexes with other biomolecules, influencing their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The nitro group in this compound can generate ROS, leading to oxidative stress in cells. This oxidative stress can affect gene expression, cellular metabolism, and overall cell function. Furthermore, the compound’s interaction with cellular proteins can modulate their activity, impacting processes such as cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes. The compound can bind to the active sites of enzymes, preventing their normal function. For instance, it can inhibit the activity of certain hydrolases by forming a stable complex with the enzyme, thereby blocking substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant harm. At higher doses, this compound can induce toxic effects, including oxidative damage, inflammation, and cell death. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound, leading to the formation of metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites in the cell. The compound’s interaction with cofactors such as NADPH can also modulate its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and concentration within different cellular compartments. This distribution pattern can influence the compound’s biochemical activity and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The presence of this compound in different subcellular locations can modulate its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid can be achieved through several routes. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid using nitric acid in the presence of sulfuric acid . The reaction conditions typically include maintaining the temperature at a controlled level to ensure the formation of the desired nitro compound. Industrial production methods often involve similar nitration processes, followed by purification steps to obtain the compound in a pure form .
Chemical Reactions Analysis
4-Chloro-2-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-fluoro-5-nitrobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-2-fluoro-5-nitrobenzoic acid can be compared with other similar compounds, such as:
2-Chloro-4-fluoro-5-nitrobenzoic acid: This compound has a similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
4-Chloro-2-fluoro-5-nitrobenzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group, which significantly alters its chemical properties and uses.
2-Fluoro-5-nitrobenzoic acid: Lacking the chloro substituent, this compound exhibits different reactivity patterns and is used in different synthetic applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and make it suitable for a variety of specialized applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAONECPATVTFST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396252 | |
Record name | 4-chloro-2-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35112-05-1 | |
Record name | 4-chloro-2-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-fluoro-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-chloro-2-fluoro-5-nitrobenzoic acid useful for synthesizing various heterocyclic compounds?
A1: this compound possesses multiple reactive sites making it a versatile building block in heterocyclic-oriented synthesis (HOS). [] This commercially available compound allows for diverse chemical modifications. For instance, it can be immobilized on Rink resin, followed by chlorine substitution, nitro group reduction, and cyclization reactions. [] This versatility enables the synthesis of various nitrogen-containing heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. []
Q2: What are the limitations of using this compound in solid-phase synthesis of heterocycles?
A2: While useful for synthesizing 5-7 membered heterocycles, challenges arise when targeting larger ring systems. For instance, attempts to synthesize 8-membered benzodiazocine cycles using this compound and the described solid-phase approach were unsuccessful. [] This highlights a potential limitation in the achievable structural diversity when targeting specific larger ring systems.
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